molecular formula C7H9BrClN B12058987 (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride CAS No. 1325559-26-9

(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride

Cat. No.: B12058987
CAS No.: 1325559-26-9
M. Wt: 228.46 g/mol
InChI Key: MDEJOHXOXKDGOU-BTZXTVEYSA-N
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Description

(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is a compound that features a brominated benzene ring with isotopic carbon labeling and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride typically involves the bromination of a benzene derivative followed by the introduction of an amine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The isotopic labeling of carbon atoms is achieved through the use of isotopically labeled precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of isotopically labeled precursors in industrial settings requires careful handling and precise control of reaction conditions to maintain the integrity of the labeled atoms .

Chemical Reactions Analysis

Types of Reactions

(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride is used as a precursor in the synthesis of more complex molecules. Its isotopic labeling makes it valuable for tracing reaction pathways and studying reaction mechanisms .

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its isotopic labeling allows for precise tracking of the compound within biological pathways .

Medicine

In medicine, the compound’s amine group makes it a potential candidate for drug development. Its unique structure may offer therapeutic benefits in treating certain medical conditions .

Industry

In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its isotopic labeling provides a means for quality control and product verification .

Mechanism of Action

The mechanism of action of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play key roles in binding to these targets, influencing their activity and function. The isotopic labeling allows for detailed studies of these interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride lies in its combination of bromination, isotopic labeling, and amine functionality. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1325559-26-9

Molecular Formula

C7H9BrClN

Molecular Weight

228.46 g/mol

IUPAC Name

(6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H/i1+1,2+1,3+1,4+1,6+1,7+1;

InChI Key

MDEJOHXOXKDGOU-BTZXTVEYSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)CN)Br.Cl

Canonical SMILES

C1=CC=C(C(=C1)CN)Br.Cl

Origin of Product

United States

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